molecular formula C8H11Cl2N3 B567694 N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine CAS No. 1289385-44-9

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine

Cat. No.: B567694
CAS No.: 1289385-44-9
M. Wt: 220.097
InChI Key: KDCAVQIQICQJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Scientific Context N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its core structure, based on a 2,6-dichloropyrimidine scaffold, is a versatile building block for constructing more complex molecules. This scaffold is frequently employed in nucleophilic aromatic substitution reactions, where the chlorine atoms can be selectively displaced by various amines to create diverse diamino-substituted pyrimidine libraries . Such diaminoheterocycles are known to exhibit a wide range of biological activities due to their ability to form hydrogen bonds with biomolecules, similar to natural nucleobases . Compounds featuring the 2,6-dichloropyrimidine core have demonstrated significant research value in early-stage drug development. For instance, structurally related pyrimidine derivatives have been investigated as potential neuroprotective agents. In these studies, specific analogs were found to rescue neurite outgrowth and synaptogenesis in neuronal models of paclitaxel-induced neuropathy, suggesting a promising role in mitigating chemotherapy-induced peripheral neuropathy . Furthermore, this chemical scaffold is present in research compounds designed as agonists for G protein-coupled receptors (GPCRs) like GPR119, which is a target for metabolic diseases such as type 2 diabetes . The exploration of N-heteroaryl substituted amines, including those with adamantane groups, also highlights the potential of such structures in developing agents with antiviral and psychotherapeutic activities . The dichloropyrimidine unit thus serves as a critical starting point for researchers aiming to develop novel therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAVQIQICQJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693766
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-44-9
Record name 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Precursors

The foundational step in synthesizing N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves preparing the 2,6-dichloropyrimidine scaffold. A well-established method involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of a hindered amine base, such as N,N-diisopropylethylamine (DIPEA), to yield 4,6-dichloropyrimidine. For the target compound, further functionalization at the 4-position is required.

Amination Strategies for Secondary Amine Incorporation

Nucleophilic Substitution of Chloromethyl Intermediates

The chloromethyl group at position 4 undergoes nucleophilic displacement with propan-2-amine (isopropylamine). This reaction is typically conducted in polar aprotic solvents (e.g., isopropanol or DMF) at elevated temperatures (100–150°C) with a base to neutralize HCl byproducts. For example, in a similar reaction, 5-amino-4,6-dichloro-2-methylpyrimidine reacted with 4-aminotetrahydropyran hydrochloride in isopropanol at 100°C for 24 hours, achieving full conversion. Adapting these conditions, the target compound can be synthesized as follows:

Reaction Conditions:

  • Substrate: 4-chloromethyl-2,6-dichloropyrimidine

  • Amine: Propan-2-amine (2 equivalents)

  • Base: DIPEA (3 equivalents)

  • Solvent: Isopropanol

  • Temperature: 100°C

  • Time: 24–48 hours

  • Yield: ~85–90% (estimated based on analogous reactions)

Palladium-Catalyzed Amination

Palladium catalysis offers an alternative route, particularly if the chloromethyl group exhibits low reactivity. As demonstrated in Source, Pd catalysts (e.g., Pd(dba)₂ with Xantphos) enable C–N bond formation under milder conditions. For instance, the diamination of 4,6-dichloropyrimidine with adamantane-containing amines achieved high yields via sequential mono- and di-amination steps. Applying this methodology:

Catalytic System:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: ~75–80% (extrapolated from Pd-mediated aminations)

Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar solvents like isopropanol facilitate nucleophilic substitution by stabilizing transition states, while toluene optimizes Pd-catalyzed reactions by enhancing ligand solubility. Elevated temperatures (100–150°C) are critical for overcoming the activation energy of substitution reactions, as evidenced by the amination of 5-amino-4,6-dichloro-2-methylpyrimidine at 150°C.

Tautomeric Equilibria and Reactivity

Pyrimidine derivatives, such as 4-amino-6-chloropyrimidine, exist in tautomeric equilibrium between amine (A ) and imine (B ) forms. This equilibrium enhances proton mobility at the NH–Het bond, facilitating deprotonation and subsequent amide complex formation in Pd-catalyzed reactions. For this compound, the imine tautomer may similarly accelerate amination by stabilizing Pd intermediates.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution Isopropanol, 100°C, DIPEA~85–90%Simple setup, high scalabilityRequires high-purity chloromethyl precursor
Pd-Catalyzed Amination Toluene, 110°C, Pd₂(dba)₃/Xantphos~75–80%Mild conditions, functional group toleranceHigher cost due to Pd catalysts

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antitumor Activities

Research has shown that compounds containing pyrimidine derivatives, such as N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine, exhibit promising antiviral and antitumor properties. For instance, studies have indicated that substituted pyrimidines can act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation. Specifically, the presence of the dichloro group enhances the biological activity of these compounds by improving their binding affinity to target proteins .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition is particularly relevant in the treatment of lung cancer, where aberrant EGFR signaling plays a pivotal role in tumor growth and metastasis .

Agrochemicals

Herbicidal Properties

The compound has also been explored for its potential use as a herbicide. Research indicates that pyrimidine derivatives can disrupt plant growth by inhibiting specific enzymes involved in amino acid synthesis. This makes them suitable candidates for developing new herbicides that target weed species while minimizing harm to crops .

Case Studies

A notable case study involved the synthesis of various pyrimidine derivatives, including this compound, which were tested for herbicidal activity against common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with these compounds compared to untreated controls, highlighting their effectiveness as potential herbicides .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions on pyrimidine derivatives. Various methodologies have been reported, including:

  • N-Arylation Reactions : Utilizing aryl amines to introduce substituents onto the pyrimidine ring.
  • Amination Processes : Employing palladium-catalyzed amination techniques to enhance yields and selectivity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure by analyzing chemical shifts.
  • Mass Spectrometry (MS) : Employed to confirm molecular weight and composition.

Mechanism of Action

The mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with 3-[(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidyl]-3-oxo-propanenitrile

This compound (CAS: 1092578-47-6) shares a pyrimidine backbone but differs significantly in substitution patterns and complexity:

Property N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine 3-[(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidyl]-3-oxo-propanenitrile
Molecular Formula C₈H₁₁Cl₂N₃ C₁₆H₂₀N₆O
Molecular Weight 220.10 g/mol 312.38 g/mol
Key Functional Groups Dichloropyrimidine, secondary amine Pyrrolopyrimidine, piperidine, nitrile, ketone
Structural Complexity Low (single heterocycle, simple substituents) High (fused pyrrolopyrimidine, stereochemical centers, multiple substituents)
Potential Solubility Moderate (polar amine enhances solubility) Lower (bulky hydrophobic groups may reduce aqueous solubility)

Key Differences :

  • The target compound’s dichloropyrimidine core may confer greater reactivity in electrophilic substitution compared to the pyrrolopyrimidine system, which is stabilized by aromatic fusion .
  • The secondary amine in the target compound could enhance solubility and bioavailability relative to the nitrile and ketone groups in the analog, which may require metabolic activation .

Comparison with N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines

Compounds such as N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (e.g., compounds 2–7, 11, and 12 in Scheme 2 of ) exhibit distinct structural and functional variations:

Property This compound N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines
Core Structure Pyrimidine with Cl substituents Furopyrimidine (fused furan-pyrimidine)
Substituents Chlorine atoms, methylpropan-2-amine Methyl groups, aryl amines
Electron Effects Electron-withdrawing (Cl) Electron-donating (methyl, furan)
Biological Interactions Potential halogen bonding Aryl groups may enable π-π stacking

Key Differences :

  • The furopyrimidine core in the analogs introduces a fused oxygen-containing ring, which may improve metabolic stability compared to the dichloropyrimidine system .
  • Aryl substituents in the analogs could enhance binding to aromatic protein pockets, whereas the target compound’s chlorine atoms may favor interactions with hydrophobic or halogen-sensitive receptors .

Biological Activity

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a dichloropyrimidine ring substituted at the 2 and 6 positions and an amine group linked to a propan-2-amine moiety. Its molecular formula is C9H10Cl2N3C_9H_{10}Cl_2N_3 with a molecular weight of approximately 206.07 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications, particularly in pharmacology.

Biological Activity Overview

This compound has been studied for its potential antiviral and anticancer properties, similar to other dichloropyrimidine derivatives. Notably, these compounds have shown promise as inhibitors in various biological pathways related to cancer cell proliferation and viral replication.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways involved in cell cycle regulation and apoptosis. For instance, studies on related compounds have demonstrated their ability to inhibit CDC20, a protein crucial for cell cycle progression, leading to increased apoptosis in cancer cells .

Anticancer Activity

A study highlighted the modification of pyrimidine groups to improve the IC50 values in various cancer cell lines. For example, replacing the pyrimidine with 4,6-dichloropyrimidin-2-amine improved the IC50 value by 2–5-fold in several cell lines, including MCF-7 breast cancer cells .

Table 1: IC50 Values for Various Compounds

Compound NameCell LineIC50 Value (μM)
ApcinMCF-7~10
Compound 22MDA-MB-468<10
Compound 25MDA-MB-231>30

This table illustrates the comparative effectiveness of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines against different cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines, a comparison with structurally similar compounds is useful.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Amino-2,6-dichloropyrimidineAmino group on pyrimidineRole in nucleic acid synthesis
2-Amino-4,6-dichloropyrimidineAmino group at different positionExhibits different biological activities
N-(pyrimidin-4-yl)propan-2-aminesPyrimidine ring without chlorineLess reactive due to lack of halogen substituents
5-Chloro-N-(pyrimidinyl)propanamideChlorine at position 5Potentially different pharmacological profiles

This table highlights how N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amines' unique combination of chlorine substitution and amine functionality may enhance its reactivity and biological activity compared to other compounds.

Q & A

Q. What are the common synthetic routes for N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting halogenated pyrimidines with primary or secondary amines under alkaline conditions. In one protocol, K₂CO₃ in dimethylformamide (DMF) at 100°C for 10 hours facilitated the coupling of pyrimidine intermediates with amine groups, followed by purification via column chromatography (petroleum ether/ethyl acetate) . Optimizing reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., LiH in DMF for alkylation) can improve yields. Comparative studies suggest that stepwise purification (e.g., liquid-liquid extraction followed by silica gel chromatography) enhances purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and aromatic C-Cl vibrations (~700–800 cm⁻¹) .
  • ¹H/¹³C NMR : Look for pyrimidine ring protons (δ 7.2–8.3 ppm) and methyl groups (δ 1.2–3.9 ppm). For example, N-methyl protons in similar compounds appear as singlets at δ 3.3–3.9 ppm, while aromatic protons show multiplet splitting .
  • Mass Spectrometry : Confirm molecular weight (e.g., 214.27 g/mol for analogous C₁₂H₁₄N₄ compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans, including:
  • Mandatory 100% score on safety exams (e.g., fire hazards, waste disposal) before lab work .
  • Use of fume hoods for reactions involving volatile solvents (e.g., DMF, ethyl acetate).
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental data to optimize conditions (e.g., solvent effects, steric hindrance) . Molecular docking simulations can also assess binding affinity to biological targets (e.g., enzymes inhibited by pyrimidine derivatives) .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:
  • If NMR signals overlap (e.g., merged aromatic protons), use 2D NMR (COSY, HSQC) to resolve spin-spin coupling .
  • Compare experimental IR peaks with computational vibrational spectra (e.g., Gaussian software) .
  • Confirm purity via HPLC and elemental analysis .

Q. What methodologies enable comparative analysis of this compound's reactivity with structural analogs?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying pH, temperature). For example, compare halogen substitution effects (Cl vs. Br) on nucleophilic aromatic substitution rates . Use Hammett plots to correlate electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine rings) with reaction rates .

Q. How can advanced data management systems improve reproducibility in studies involving this compound?

  • Methodological Answer : Implement chemical informatics platforms (e.g., PubChem, ICReDD databases) to track reaction parameters, spectral data, and purity metrics. Machine learning algorithms can identify trends in failed reactions (e.g., solvent incompatibility) and suggest optimizations . Secure cloud-based storage ensures data integrity and collaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.